molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine

Cat. No.: B11821760
M. Wt: 415.19 g/mol
InChI Key: VPDUBTYPZIKMMP-ZDUSSCGKSA-N
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Description

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine is a synthetic compound known for its selective inhibition of the glutamate transporter GLT-1/EAAT2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine involves multiple steps. The initial step typically includes the bromination and fluorination of phenol derivatives, followed by coupling with aniline derivatives. The final step involves the amidation of the resulting intermediate with l-asparagine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. Common industrial practices include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups on the phenyl and asparagine moieties .

Scientific Research Applications

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting the GLT-1/EAAT2 glutamate transporter. This inhibition reduces the uptake of glutamate into synaptic neurons, thereby modulating extracellular glutamate levels. The molecular targets include the GLT-1/EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine is unique due to its high selectivity for the GLT-1/EAAT2 transporter and its ability to modulate glutamate levels without affecting other glutamate receptors. This specificity makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

Molecular Formula

C16H13BrF2N2O4

Molecular Weight

415.19 g/mol

IUPAC Name

(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1

InChI Key

VPDUBTYPZIKMMP-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F

Canonical SMILES

C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

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